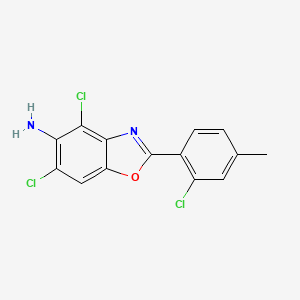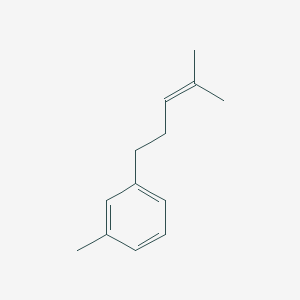
1-(3-Methylphenyl)-4-methyl-3-pentene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylphenyl)-4-methyl-3-pentene is an organic compound characterized by its unique structure, which includes a methylphenyl group attached to a pentene chain
Vorbereitungsmethoden
The synthesis of 1-(3-Methylphenyl)-4-methyl-3-pentene can be achieved through several routes. One common method involves the alkylation of 3-methylphenyl derivatives with appropriate alkyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the starting material, followed by the addition of the alkyl halide to form the desired product.
Industrial production methods may involve the use of catalytic processes to enhance yield and selectivity. For example, transition metal catalysts such as palladium or nickel can be employed in cross-coupling reactions to efficiently produce this compound on a larger scale.
Analyse Chemischer Reaktionen
1-(3-Methylphenyl)-4-methyl-3-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the double bond in the pentene chain, yielding saturated hydrocarbons.
Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents (e.g., dichloromethane, ethanol), and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylphenyl)-4-methyl-3-pentene has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules for pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving aromatic hydrocarbons.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins with specific properties.
Wirkmechanismus
The mechanism by which 1-(3-Methylphenyl)-4-methyl-3-pentene exerts its effects depends on its interaction with molecular targets. For instance, in catalytic reactions, the compound may act as a ligand, coordinating with metal centers to facilitate bond formation or cleavage. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-(3-Methylphenyl)-4-methyl-3-pentene can be compared with similar compounds such as:
1-(4-Methylphenyl)-4-methyl-3-pentene: Differing by the position of the methyl group on the phenyl ring, this compound may exhibit different reactivity and selectivity in chemical reactions.
1-(3-Methylphenyl)-4-methyl-2-pentene:
1-(3-Methylphenyl)-4-methyl-3-butene: A shorter alkyl chain may result in different physical and chemical characteristics.
The uniqueness of this compound lies in its specific structure, which influences its reactivity and suitability for various applications in research and industry.
Eigenschaften
IUPAC Name |
1-methyl-3-(4-methylpent-3-enyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-11(2)6-4-8-13-9-5-7-12(3)10-13/h5-7,9-10H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRSOIRVYUDAHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341014 |
Source


|
| Record name | 1-(3-METHYLPHENYL)-4-METHYL-3-PENTENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51082-26-9 |
Source


|
| Record name | 1-(3-METHYLPHENYL)-4-METHYL-3-PENTENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
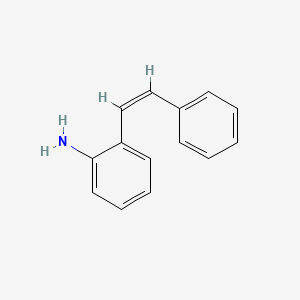
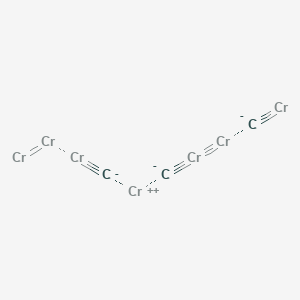
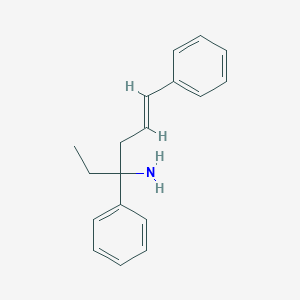
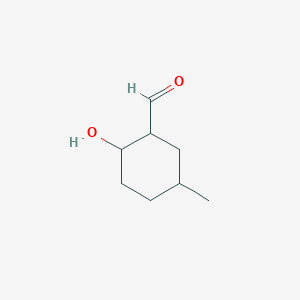
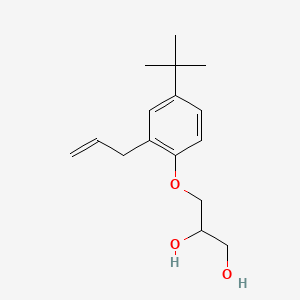
![1-Propanesulfonic acid, 3-[(5-amino-1H-benzimidazol-2-yl)thio]-, monosodium salt](/img/structure/B13813239.png)
![25,27-Dipropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B13813252.png)
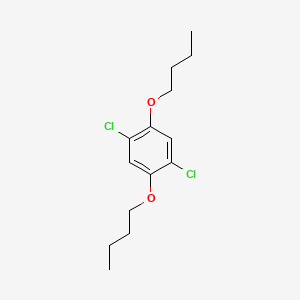
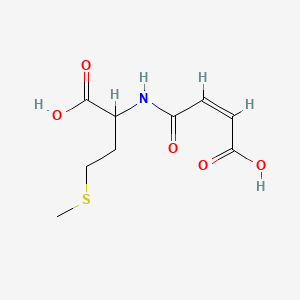
![Morpholine, 4-(bicyclo[2.2.1]hept-2-ylmethyl)-](/img/structure/B13813266.png)
![cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzen-esulphonate](/img/structure/B13813284.png)
![13h-Benzo[g]pyrido[3,2-a]carbazole](/img/structure/B13813290.png)

